molecular formula C11H8Cl2N4 B5767585 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B5767585
M. Wt: 267.11 g/mol
InChI Key: YAAWMQCYPMXHOR-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as CPZ, is a chemical compound that has been widely used in scientific research. CPZ is a hydrazone derivative of 2-chlorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide. This compound has been studied for its potential use in various fields, including cancer research, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell proliferation and beta-amyloid protein accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.

Future Directions

There are several future directions for the study of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of the potential use of this compound in the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 2-chlorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure form of this compound.

Scientific Research Applications

2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4/c12-9-4-2-1-3-8(9)7-16-17-11-10(13)14-5-6-15-11/h1-7H,(H,15,17)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAWMQCYPMXHOR-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=CN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=CN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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